![molecular formula C9H10O3 B590599 Ethyl 2,3,5,6-tetradeuterio-4-hydroxybenzoate CAS No. 1219795-53-5](/img/structure/B590599.png)
Ethyl 2,3,5,6-tetradeuterio-4-hydroxybenzoate
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Overview
Description
Ethyl 2,3,5,6-tetradeuterio-4-hydroxybenzoate is a chemical compound. It is similar to Ethyl 3-hydroxybenzoate, which is a food-grade antimicrobial agent .
Synthesis Analysis
Ethyl 3-hydroxybenzoate has been used in the synthesis of chiral derivatives of ethyl 3- (2-methylbutyloxy)benzoate and 4- (2-methylbutyloxy)-4′-acetylbiphenyl, via Mitsunobu reaction .
Scientific Research Applications
Preservatives in Pharmaceuticals and Cosmetics
Parabens, including Ethyl paraben-d4, are widely used in different industries as preservatives and antimicrobial compounds . They are particularly used in pharmaceuticals, cosmetics, and food due to their appealing characteristic of acting as preservatives and antimicrobial compounds .
Environmental Tracers
The evolution of analytical techniques has allowed the detection of these compounds in different sources at µg/L and ng/L . Parabens have been found in water sources, air, soil, and even in human tissues . This makes them useful as environmental tracers to study pollution and contamination sources.
Endocrine Disruption Studies
Parabens can act as endocrine disruptors . They interfere with the hypothalamo-pituitary-gonadal axis and behave similar to female hormones, blocking or destabilizing the normal hormonal action . This makes them useful in studies related to endocrine disruption and its effects.
Carcinogenicity Studies
Some reports suggest that parabens are carcinogenic compounds . Therefore, Ethyl paraben-d4 could be used in research related to understanding the carcinogenic effects of certain substances.
Wastewater Treatment Studies
The presence of parabens in ecosystems is mainly related to wastewater discharges . Therefore, they can be used in studies related to wastewater treatment and the efficiency of different treatment methods.
Legislative Studies
A review of European legislation regarding parabens was also performed, presenting some considerations for the use of parabens . Therefore, they can be used in studies related to environmental legislation and policy.
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl Paraben-d4, like other parabens, is known to exhibit antimicrobial properties . It is believed to interact with bacterial enzymatic structures and impede dihydrofolate utilization . .
Mode of Action
coli . This interaction with the mechanosensitive channels could potentially disrupt the osmotic gradients in bacteria .
Biochemical Pathways
Parabens in general are known to disrupt normal hormone function, leading to various disorders . They can act as endocrine disruptors and have been suggested to be carcinogenic compounds .
Pharmacokinetics
Studies on other parabens suggest that they are rapidly taken up systemically, metabolized, and eliminated
Result of Action
Parabens are known to disrupt normal hormone function, which can lead to reproductive, developmental, and neurological disorders; thyroid-related problems; skin allergies; and potentially cancers .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl Paraben-d4. Parabens are commonly found in various environmental waters, and their presence in ecosystems is mainly related to wastewater discharges . The impact of parabens in humans, animals, and ecosystems is a matter of discussion within the scientific community .
properties
IUPAC Name |
ethyl 2,3,5,6-tetradeuterio-4-hydroxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6,10H,2H2,1H3/i3D,4D,5D,6D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVBSKCKDOMJSU-LNFUJOGGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)OCC)[2H])[2H])O)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl paraben-d4 |
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